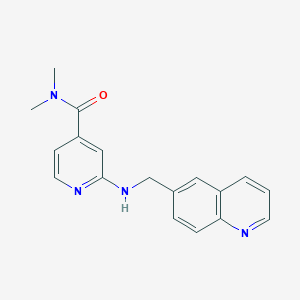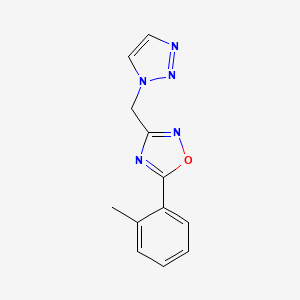
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide, also known as DMQX, is a chemical compound that is commonly used in scientific research. It is a potent antagonist of the NMDA receptor, which plays a crucial role in the brain's synaptic plasticity and memory formation. In
Mechanism of Action
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. By blocking the NMDA receptor-mediated excitotoxicity, N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide can protect neurons from damage and death.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide can enhance synaptic plasticity and improve learning and memory. At high concentrations, N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide can induce seizures and neurotoxicity. N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide has also been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for the NMDA receptor, its water solubility, and its stability in solution. However, N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide also has some limitations, such as its potential toxicity at high concentrations, its short half-life in vivo, and its limited bioavailability.
Future Directions
There are several future directions for the research on N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide. One direction is to explore the therapeutic potential of N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another direction is to investigate the role of N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide in pain perception and addiction. Additionally, the development of new N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide analogs with improved pharmacokinetic properties and selectivity for the NMDA receptor could lead to the discovery of new drugs for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide is a potent antagonist of the NMDA receptor that has been widely used in scientific research to study the role of the receptor in various physiological and pathological conditions. Its synthesis method has been optimized over the years, and it has several advantages and limitations for lab experiments. N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide has various biochemical and physiological effects, and its future directions include the exploration of its therapeutic potential in neurodegenerative diseases and the development of new N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide analogs.
Synthesis Methods
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of quinoline with pyridine-4-carboxylic acid, followed by the addition of dimethylamine. The resulting product is then purified using column chromatography to obtain pure N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide.
Scientific Research Applications
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. It has been shown to be effective in blocking the NMDA receptor-mediated excitotoxicity, which is implicated in many neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide has also been used to study the role of the NMDA receptor in pain perception, learning, and memory.
properties
IUPAC Name |
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-22(2)18(23)15-7-9-20-17(11-15)21-12-13-5-6-16-14(10-13)4-3-8-19-16/h3-11H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVKDAXOEOQILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC=C1)NCC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)

![N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide](/img/structure/B7632859.png)
![Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate](/img/structure/B7632868.png)
![N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7632889.png)
![N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanesulfonamide](/img/structure/B7632896.png)
![1-cyclopropyl-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1-(5-methyl-1,3-thiazol-2-yl)methanamine](/img/structure/B7632904.png)
![3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7632921.png)
![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632925.png)
![1-(4-methylphenyl)sulfonyl-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine](/img/structure/B7632926.png)
![N-[3-(azepan-1-yl)phenyl]methanesulfonamide](/img/structure/B7632930.png)

![2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone](/img/structure/B7632936.png)